(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
Mechanism of Action
Target of Action
A similar compound, pf-00734200, is identified as a dipeptidyl peptidase iv inhibitor . Dipeptidyl Peptidase IV (DPP-IV) is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion. By inhibiting DPP-IV, incretin hormones can remain active for longer, promoting insulin secretion and regulating blood glucose levels .
Mode of Action
As a potential dpp-iv inhibitor, it likely binds to the active site of the dpp-iv enzyme, preventing it from breaking down incretin hormones .
Biochemical Pathways
By inhibiting DPP-IV, incretin hormones like GLP-1 and GIP can remain active for longer, stimulating insulin secretion, inhibiting glucagon release, and ultimately helping to regulate blood glucose levels .
Pharmacokinetics
The related compound pf-00734200 was rapidly absorbed in all species tested (rats, dogs, and humans), with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
As a potential dpp-iv inhibitor, it would likely result in increased levels of active incretin hormones, leading to increased insulin secretion, decreased glucagon release, and improved blood glucose regulation .
Biochemical Analysis
Biochemical Properties
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves dipeptidyl peptidase IV, an enzyme that is crucial in the regulation of glucose metabolism. The compound acts as an inhibitor of dipeptidyl peptidase IV, thereby influencing the enzyme’s activity and subsequent biochemical pathways. Additionally, this compound may interact with other proteins and receptors, modulating their functions and contributing to its overall biochemical profile .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of dipeptidyl peptidase IV can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis. Furthermore, this compound may affect other signaling pathways, such as those involved in inflammation and cell proliferation, thereby impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of dipeptidyl peptidase IV, inhibiting its enzymatic activity. This inhibition prevents the breakdown of incretin hormones, leading to prolonged hormone activity and enhanced insulin secretion. Additionally, this compound may interact with other enzymes and receptors, either inhibiting or activating their functions, which contributes to its diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of dipeptidyl peptidase IV, resulting in prolonged effects on glucose metabolism and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase IV, improving glucose homeostasis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 isoforms. The compound undergoes hydroxylation, amide hydrolysis, and N-dealkylation, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, where it exerts its biochemical effects. Transporters such as organic anion-transporting polypeptides may facilitate the compound’s uptake into cells, while binding proteins can influence its localization and accumulation. These factors are crucial for understanding the compound’s pharmacodynamics and optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with dipeptidyl peptidase IV occurs primarily at the cell membrane, where the enzyme is localized. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with piperidine-2-carboxylic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity . The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoropyrrolidine-1-carbonyl)piperidine
- (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone
Uniqueness
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone is unique due to its dual fluorine substitution on the pyrrolidine ring, which imparts distinct chemical and biological properties . This structural feature enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXJYPCXNOKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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